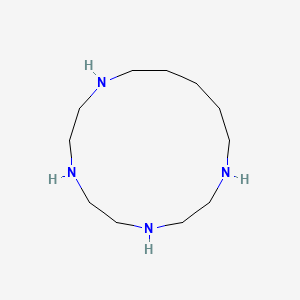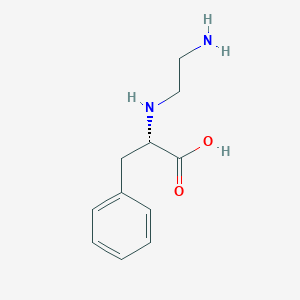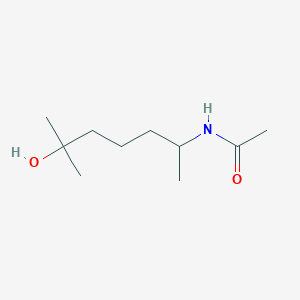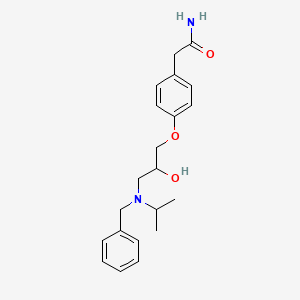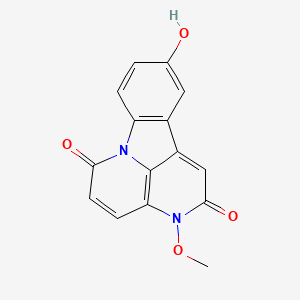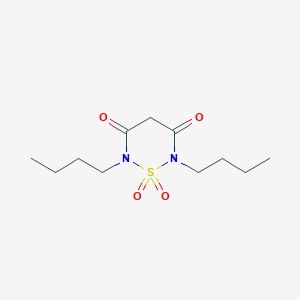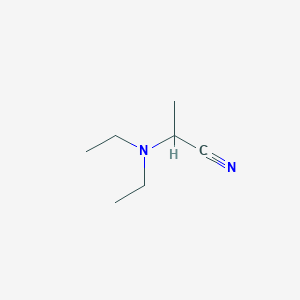
2-(Diethylamino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)propanenitrile is an organic compound with the molecular formula C7H14N2. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Diethylamino)propanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, heated under reflux.
Dehydration of Amides: Another method involves the dehydration of primary amides using dehydrating agents like thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of nitriles, including this compound, often involves large-scale reactions using similar methods as described above but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)propanenitrile undergoes various chemical reactions, including:
Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: It can be hydrolyzed to carboxylic acids using dilute acids or alkalis.
Addition Reactions: It can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride.
Hydrolysis Agents: Dilute acids (e.g., HCl) or alkalis (e.g., NaOH).
Grignard Reagents: Organomagnesium compounds like methylmagnesium bromide.
Major Products Formed
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Addition Reactions: Ketones.
Aplicaciones Científicas De Investigación
2-(Diethylamino)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)propanenitrile involves its reactivity as a nitrile. The cyano group (-CN) is highly polar, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-(Diethylamino)propanenitrile: Similar structure but with the amino group attached to the third carbon atom.
Propionitrile: A simpler nitrile with the formula CH3CH2CN.
Uniqueness
2-(Diethylamino)propanenitrile is unique due to the presence of the diethylamino group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propiedades
Número CAS |
82215-74-5 |
|---|---|
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2-(diethylamino)propanenitrile |
InChI |
InChI=1S/C7H14N2/c1-4-9(5-2)7(3)6-8/h7H,4-5H2,1-3H3 |
Clave InChI |
KKFXHYYEYJRTCE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)
![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)

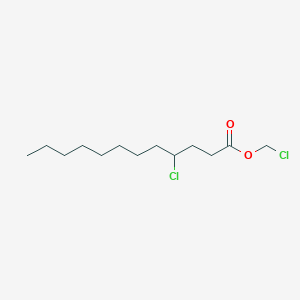

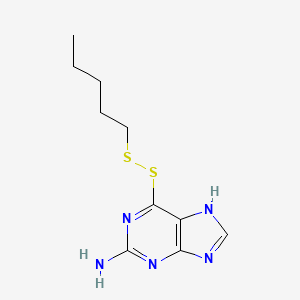

![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
